Introduction: The Significance of the Arylpiperazine Scaffold
Introduction: The Significance of the Arylpiperazine Scaffold
An In-depth Technical Guide to 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride
The 1-arylpiperazine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of a multitude of centrally acting therapeutic agents. Its prevalence in antipsychotics, antidepressants, and anxiolytics underscores its remarkable ability to interact with a range of neurotransmitter receptors. 1-(4-Benzyloxy-phenyl)-piperazine serves as a key intermediate and a valuable molecular scaffold for the synthesis of novel compounds targeting the central nervous system (CNS). The benzyloxy group offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, tailored for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While a specific CAS number for the dihydrochloride salt of 1-(4-benzyloxy-phenyl)-piperazine is not consistently reported across chemical databases, the CAS number for the free base is well-established. For clarity, the properties of the free base and the theoretical values for the hydrochloride salts are provided below.
| Property | Value | Source |
| Chemical Name | 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride | N/A |
| Synonyms | 1-(4-Phenylmethoxy)phenyl)piperazine dihydrochloride | N/A |
| CAS Number (Free Base) | 144881-52-7 | [1] |
| CAS Number (Monohydrochloride) | 321132-21-2 | [2] |
| Molecular Formula (Free Base) | C17H20N2O | [1] |
| Molecular Weight (Free Base) | 268.35 g/mol | [1] |
| Molecular Formula (Monohydrochloride) | C17H21ClN2O | [3] |
| Molecular Weight (Monohydrochloride) | 304.81 g/mol | [3] |
| Molecular Formula (Dihydrochloride) | C17H22Cl2N2O | N/A |
| Molecular Weight (Dihydrochloride) | 341.28 g/mol | N/A |
| Melting Point (Free Base) | 149.62 °C (estimated) | [4] |
| Water Solubility (Free Base) | 428.12 mg/L (estimated) | [4] |
| Appearance | White to off-white solid | N/A |
Synthesis and Purification
The synthesis of 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride is typically achieved in a two-step process: the synthesis of the free base followed by its conversion to the dihydrochloride salt.
Part 1: Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine (Free Base)
A common and effective method for synthesizing the free base is through a Williamson ether synthesis, reacting 1-(4-hydroxyphenyl)piperazine with benzyl chloride.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-hydroxyphenyl)piperazine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
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Addition of Base: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3) (1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes.
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Addition of Benzyl Chloride: Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.
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Reaction: Heat the mixture to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Part 2: Formation of the Dihydrochloride Salt
The purified free base is then converted to its dihydrochloride salt to improve its solubility in aqueous solutions and enhance its stability.
Experimental Protocol:
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Dissolution: Dissolve the purified 1-(4-benzyloxy-phenyl)-piperazine free base in a minimal amount of a suitable organic solvent, such as anhydrous ethanol or isopropanol.
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Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol (2.2 equivalents).
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Precipitation: Stir the mixture at a low temperature for 1-2 hours to allow for the complete precipitation of the dihydrochloride salt.
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Isolation: Collect the precipitate by vacuum filtration.
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Washing and Drying: Wash the collected solid with a small amount of cold anhydrous diethyl ether and dry it under vacuum to obtain 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method is suitable for determining the purity of 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride.
Experimental Protocol:
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Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity is calculated based on the area percentage of the main peak.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule.
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Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this purpose.
Analytical Workflow Diagram:
Caption: Analytical workflow for the characterization of the target compound.
Pharmacological Profile and Mechanism of Action
The pharmacological activity of 1-(4-benzyloxy-phenyl)-piperazine is predicted based on its structural similarity to other arylpiperazine derivatives, which are known to interact with various CNS receptors.
The arylpiperazine moiety is a well-known pharmacophore that targets serotonergic and dopaminergic systems. It is anticipated that 1-(4-benzyloxy-phenyl)-piperazine will exhibit affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes. The specific interactions will depend on the substitution pattern on the phenyl ring. The benzyloxy group, being relatively bulky and lipophilic, will influence the binding affinity and selectivity of the compound.
Potential Signaling Pathways:
Arylpiperazines can act as agonists, partial agonists, or antagonists at these receptors, thereby modulating downstream signaling cascades. For instance, interaction with G-protein coupled receptors (GPCRs) like the 5-HT and dopamine receptors can lead to the activation or inhibition of adenylyl cyclase, altering intracellular levels of cyclic AMP (cAMP), or modulate phospholipase C activity, affecting intracellular calcium levels.
Caption: Potential signaling pathways modulated by 1-(4-benzyloxy-phenyl)-piperazine.
Applications in Research and Drug Development
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a valuable tool for several areas of research and development:
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Medicinal Chemistry: It serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications in the treatment of neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.
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Pharmacological Research: As a tool compound, it can be used to investigate the role of specific serotonin and dopamine receptor subtypes in various physiological and pathological processes.
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Drug Discovery: The scaffold can be elaborated to develop novel ligands with improved potency, selectivity, and pharmacokinetic properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
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Maruti Industries. 1-(4-Methoxy Phenyl) Piperazine. [Link]
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DEA Microgram Journal. Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. [Link]
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Chemchart. 1-[4-(benzyloxy)phenyl]piperazine (144881-52-7). [Link]
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Journal of Chemical and Pharmaceutical Research. A Review on Analytical Methods for Piperazine Determination. [Link]
-
PubChem. Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-. [Link]
- Google Patents. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4 -.
Sources
- 1. 144881-52-7 CAS MSDS (1-(4-BENZYLOXY-PHENYL)-PIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 1-(4-BENZYLOXYPHENYL)PIPERIZINE HYDROCHLORIDE [chemicalbook.com]
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